molecular formula C19H20N2O2S B2368728 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide CAS No. 899734-84-0

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide

Cat. No. B2368728
M. Wt: 340.44
InChI Key: DEHSPKSBCHDGHQ-UHFFFAOYSA-N
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Description

“N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been studied for their potential biological activities, including anti-inflammatory properties . The structure of the compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide”, typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with other reagents to yield the final benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” and other benzothiazole derivatives can be analyzed using various techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” and other benzothiazole derivatives can be complex and varied. They can involve various types of reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” can be determined using various techniques. For example, NMR and elemental analyses can provide information about the compound’s structure and composition .

Scientific Research Applications

1. Serotonin 5-HT2 Receptor Family Agonists

  • Application Summary : N-benzylated-5-methoxytryptamine analogues, including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, have been found to be potent agonists for the serotonin 5-HT2 receptor family .
  • Methods of Application : The compounds were tested for functional activity using intracellular Ca2+ mobilization .
  • Results : Several of the tryptamine congeners were very potent functionally (EC50 values from 7.6 to 63 nM), but most were partial agonists .

2. Anti-tubercular Compounds

  • Application Summary : Benzothiazole based compounds, including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, have shown promising anti-tubercular activity .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

3. COX-1 Inhibitory Activity

  • Application Summary : Certain compounds, potentially including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, have shown weak COX-1 inhibitory activity .
  • Methods of Application : The inhibitory activity was established using colorimetric assays .
  • Results : The compounds showed weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .

4. Anti-Inflammatory Properties

  • Application Summary : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives, potentially including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, were synthesized and evaluated for their anti-inflammatory properties .
  • Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
  • Results : Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .

5. Alzheimer’s Disease Treatment

  • Application Summary : Benzothiazole derivatives, potentially including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, have been designed and synthesized as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors, a new approach in the treatment of Alzheimer’s disease (AD) .
  • Methods of Application : The inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .
  • Results : Compound 4f displayed inhibitory activity against AChE and MAO-B enzyme with IC 50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively .

6. Anti-Tubercular Compounds

  • Application Summary : Benzothiazole based compounds, including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, have shown promising anti-tubercular activity .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
  • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

4. Anti-Inflammatory Properties

  • Application Summary : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives, potentially including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, were synthesized and evaluated for their anti-inflammatory properties .
  • Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
  • Results : Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .

5. Alzheimer’s Disease Treatment

  • Application Summary : Benzothiazole derivatives, potentially including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, have been designed and synthesized as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors, a new approach in the treatment of Alzheimer’s disease (AD) .
  • Methods of Application : The inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .
  • Results : Compound 4f displayed inhibitory activity against AChE and MAO-B enzyme with IC 50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively .

6. Anti-Tubercular Compounds

  • Application Summary : Benzothiazole based compounds, including N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, have shown promising anti-tubercular activity .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
  • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Safety And Hazards

The safety and hazards associated with “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” and other benzothiazole derivatives would depend on various factors, including their biological activity and the specific conditions under which they are used. Some benzothiazole derivatives have been found to exhibit anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

The future directions for research on “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide” and other benzothiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications. For example, further studies could investigate their potential use as anti-inflammatory agents, antitumor agents, or agents for treating other conditions .

properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-7-18(22)21(13-14-8-5-4-6-9-14)19-20-16-12-15(23-2)10-11-17(16)24-19/h4-6,8-12H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHSPKSBCHDGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide

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